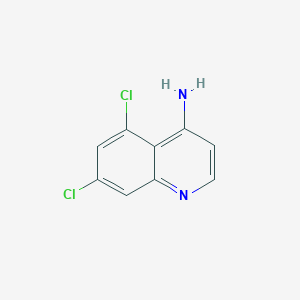

4-Amino-5,7-dichloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNQZFHCJNQMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589029 | |

| Record name | 5,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-59-9 | |

| Record name | 5,7-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 5,7 Dichloroquinoline and Analogous Dihalo 4 Aminoquinoline Systems

Strategies Based on Nucleophilic Aromatic Substitution (SNAr)

The most common and direct approach to synthesizing 4-amino-dihaloquinolines is through nucleophilic aromatic substitution (SNAr). nih.gov This reaction involves the displacement of a halide, typically a chloride, at the C4 position of the quinoline (B57606) ring by an amine nucleophile. The quinoline ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing halogen substituents. wikipedia.orglibretexts.org

Reactant Precursors and Halogenation Patterns on the Quinoline Core

The key precursor for the synthesis of 4-amino-5,7-dichloroquinoline is 4,5,7-trichloroquinoline. In this and similar polyhalogenated quinolines, the chlorine atom at the 4-position is the most reactive towards nucleophilic substitution. This enhanced reactivity is attributed to the electronic influence of the ring nitrogen, which activates the C4 position for nucleophilic attack. nih.gov

Other dihaloquinoline isomers, such as 4,7-dichloroquinoline (B193633) and 4,8-dichloroquinoline (B1582372), also serve as important substrates for the synthesis of analogous dihalo-4-aminoquinoline systems. nih.govresearchgate.net The reactivity of the chlorine atoms in these systems can be influenced by both electronic and steric factors. nih.gov For instance, in 4,8-dichloroquinoline, the chlorine at C4 is more sterically hindered compared to 4,7-dichloroquinoline, which can affect reaction rates and conditions. nih.gov

A variety of dihaloquinoline precursors can be utilized, each leading to a different substitution pattern in the final product. The choice of precursor is dictated by the desired location of the halogen atoms on the final 4-aminoquinoline (B48711) derivative.

Amination Reactions with Primary and Secondary Amines

A wide array of primary and secondary amines can be employed as nucleophiles in the SNAr reaction to generate diverse 4-amino-dihaloquinoline derivatives. nih.govmdpi.com The reaction of 4,7-dichloroquinoline with various amines, including primary and secondary alkylamines, anilines, and N-heterocyclic amines, has been extensively studied. nih.gov For example, the reaction of 4,7-dichloroquinoline with novol diamine has been reported, highlighting the utility of this method for creating more complex structures. acs.org

The nature of the amine, including its nucleophilicity and steric bulk, plays a crucial role in the reaction's success and conditions. nih.govresearchgate.net Sterically hindered amines may require more forcing conditions or catalytic methods to achieve good yields. researchgate.net The reaction conditions, such as solvent and temperature, are also critical. For instance, refluxing in a solvent like dimethylformamide (DMF) is a common practice. researchgate.net

Catalytic and Non-Catalytic Approaches in Quinoline Amination

While many SNAr reactions on dihaloquinolines can proceed without a catalyst, particularly with highly reactive substrates and strong nucleophiles, catalytic methods have been developed to improve efficiency, especially for less reactive systems. nih.govresearchgate.net

Palladium-catalyzed amination, a type of Buchwald-Hartwig amination, has proven effective for the amination of various dichloroquinolines. nih.govresearchgate.netnih.gov These reactions typically employ a palladium precursor, such as Pd(dba)₂, and a phosphine (B1218219) ligand, like BINAP or DavePhos. nih.govresearchgate.net The choice of ligand can be critical, especially when dealing with sterically demanding amines. researchgate.net For instance, the diamination of 4,8-dichloroquinoline with a highly hindered amine was successful only when DavePhos was used as the ligand. nih.gov

Non-catalytic approaches often rely on thermal conditions, sometimes with the aid of a base like sodium tert-butoxide (t-BuONa) to facilitate the reaction. nih.gov Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.govucsf.edu

Alternative Synthetic Routes and Cyclization Strategies for Dihalogenated Quinoline Ring Systems

Beyond the SNAr approach on pre-formed dihaloquinolines, alternative strategies focus on constructing the dihalogenated quinoline ring itself from simpler, often acyclic, precursors.

Gould-Jacobs Reaction Variants and Related Annulation Methods

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinolines. wikipedia.orgacs.org It traditionally involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org This 4-hydroxyquinoline can then be converted to the corresponding 4-chloroquinoline (B167314), which can subsequently undergo amination.

For the synthesis of dihalogenated quinolines, a dihalogenated aniline is used as the starting material. The reaction conditions, particularly the cyclization temperature, can influence the regioselectivity of the reaction, especially with substituted anilines. d-nb.info Microwave-assisted Gould-Jacobs reactions have been shown to be effective, often providing the desired products in higher yields and with shorter reaction times compared to conventional heating. ucsf.edujasco.ro

Other annulation methods for quinoline synthesis include the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines, including those with halogen substituents. nih.govamazonaws.com

Multi-Step Synthesis from Substituted Anilines

Dihalogenated 4-aminoquinolines can also be synthesized through multi-step sequences starting from appropriately substituted anilines. One common approach involves the reaction of a substituted aniline with acrylic acid or its derivatives to form a β-anilinopropionic acid. This intermediate can then be cyclized in the presence of a dehydrating agent, such as a mixture of hydrofluoric acid and boron trifluoride, to yield a tetrahydroquinolin-4-one. google.com Aromatization and subsequent functional group manipulations can then lead to the desired dihalogenated 4-aminoquinoline. google.com

Advanced Synthetic Techniques and Optimization

Conventional methods for synthesizing 4-aminoquinolines often involve nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor, which can require high temperatures and long reaction times. nih.gov To overcome these limitations and improve efficiency, green chemistry principles have guided the development of advanced synthetic techniques that offer accelerated reaction rates, higher yields, and cleaner reaction profiles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of dihalo-4-aminoquinoline synthesis, microwave irradiation significantly shortens the time required for the SNAr reaction between 4,7-dichloroquinoline and various nucleophiles, including primary and secondary alkylamines, anilines, and phenols. nih.govresearchgate.net

Reactions that would typically take several hours under conventional heating can be completed in as little as 20-30 minutes. nih.govresearchgate.net This rapid heating, combined with optimized solvent choices, leads to excellent product yields, often in the range of 80-95%. nih.govresearchgate.net Studies have shown that dimethyl sulfoxide (B87167) (DMSO) is a particularly effective solvent for these transformations, outperforming ethanol (B145695) and acetonitrile (B52724) at temperatures of 140°C or 180°C. nih.gov The use of an auxiliary base may be required, depending on the nucleophile used. nih.gov Furthermore, the technique has been successfully applied in green chemistry protocols, utilizing ionic liquids like 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) as a recyclable solvent, which facilitates the synthesis of 7-chloro-4-phenoxyquinolines with good to excellent yields. nih.govresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Starting Material | 4,7-dichloroquinoline | 4,7-dichloroquinoline |

| Nucleophiles | Alkylamines, Anilines, Phenols | Alkylamines, Anilines |

| Reaction Time | 20-30 minutes nih.gov | 6-8 hours nih.gov |

| Typical Yields | 80-95% nih.govresearchgate.net | Variable, often lower |

| Temperature | 140-180°C nih.gov | 120-130°C nih.gov |

| Solvents | DMSO, Ethanol, [bmim][PF6] nih.govnih.gov | Neat (no solvent), Dichloromethane nih.gov |

Ultrasound irradiation provides another non-conventional energy source to promote chemical reactions, a field known as sonochemistry. The application of ultrasound has been shown to facilitate the synthesis of 4-aminoquinolines from 4,7-dichloroquinolines and various nucleophiles. nih.gov The mechanism involves acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high-pressure and high-temperature zones, thereby enhancing reaction rates. This method has been used to prepare new 4-aminoquinoline derivatives in good to excellent yields of 78–81% by reacting 4,7-dichloroquinolines with nucleophiles such as benzene-1,2-diamines and semicarbazides. nih.gov Like microwave synthesis, ultrasound-assisted methods offer the advantage of shorter reaction times and improved efficiency compared to traditional heating protocols. nih.gov

Transition metal-catalyzed cross-coupling reactions represent a versatile and powerful strategy for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering access to a wide array of substituted quinolines that are difficult to prepare via traditional SNAr methods. researchgate.netnih.gov Palladium (Pd) catalysts are particularly prominent in this area. researchgate.net

Key palladium-catalyzed reactions applicable to the synthesis of complex dihalo-quinoline systems include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. It can be used to introduce aryl or vinyl substituents onto the quinoline core. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is instrumental in creating alkynyl-substituted quinolines. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: A cornerstone of C-N bond formation, this reaction couples an amine with an aryl halide, providing a direct route to N-aryl quinolines. acs.org

These reactions enable the selective functionalization of the quinoline scaffold. For instance, palladium catalysts like Pd(OAc)₂ can be used for the direct C-H functionalization of aryl carboxamides. researchgate.net In a specific application for modifying a thiazoloquinoline scaffold, a palladium catalyst system comprising Pd₂(dba)₃ with a XantPhos ligand was used to perform an alkoxycarbonylation, successfully converting a bromo-substituted quinoline into a C7-phenyl ester. mdpi.com This demonstrates the power of metal-catalyzed reactions to introduce functional groups at specific positions under relatively mild conditions. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Catalyst System (Example) | Bond Formed | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium/Phosphine Ligands | C(sp²)-C(sp²) | Synthesis of biaryl compounds researchgate.net |

| Sonogashira Coupling | Palladium/Copper researchgate.net | C(sp²)-C(sp) | Synthesis of alkynyl-substituted heterocycles researchgate.net |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligands | C(Aryl)-N | Direct amination of aryl halides acs.org |

| Alkoxycarbonylation | Pd₂(dba)₃ / XantPhos mdpi.com | C(Aryl)-C(O)OR | Introduction of ester functional groups mdpi.com |

Regioselectivity and Yield Optimization in the Synthesis of Dihalogenated Aminoquinolines

In the synthesis of dihalogenated 4-aminoquinolines, such as derivatives of 4-amino-5,7-dichloroquinoline, achieving high regioselectivity and optimizing yield are paramount. The term regioselectivity refers to the control over which halogen atom is substituted by the incoming nucleophile.

In the 4,7-dichloroquinoline scaffold, the chlorine atom at the C4 position is significantly more activated towards nucleophilic aromatic substitution than the chlorine at the C7 position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack at C4. This inherent reactivity difference allows for the selective substitution at the C4 position while leaving the C7 chlorine intact, which is the basis for the synthesis of most 4-amino-7-chloroquinoline derivatives. researchgate.net

However, synthetic challenges can arise when other substituents on the quinoline ring influence this reactivity. For example, the presence of a strong electron-withdrawing group at the C7 position can deactivate the ring system towards certain reactions. In one reported synthesis of a substituted thiazoloquinoline, an attempt to form a necessary N-oxide intermediate failed due to an electron-withdrawing acyl group at C7. mdpi.com To overcome this, a strategic workaround was employed: a bromo group was used as a placeholder at the C7 position. The desired N-oxidation and subsequent amination at C4 proceeded smoothly with the bromo-surrogate in place. The bromo group was then converted into the final desired ester functionality in a later step using a Pd-mediated alkoxycarbonylation reaction. mdpi.com This multi-step approach is a prime example of how regioselectivity and yield can be optimized by using placeholder functional groups and leveraging the precision of metal-catalyzed reactions to achieve a challenging substitution pattern.

Yield optimization is also directly tied to the choice of synthetic methodology. As discussed, advanced techniques like microwave and ultrasound-assisted synthesis dramatically improve yields and reduce side-product formation by shortening reaction times and providing more uniform heating, thereby minimizing thermal decomposition of reactants and products. nih.gov

Chemical Transformations and Derivatization Strategies of 4 Amino 5,7 Dichloroquinoline

Functionalization of the 4-Amino Group

The exocyclic amino group at the C4 position of the quinoline (B57606) ring is a primary site for derivatization, readily undergoing reactions to form a diverse array of analogues.

Alkylation and Acylation Reactions

Alkylation of the 4-amino group is a common strategy to introduce various side chains. This is typically achieved through nucleophilic substitution reactions where 4,7-dichloroquinoline (B193633) is treated with a wide range of primary and secondary amines. nih.govgoogle.com These reactions can be conducted under neat conditions or in solvents like ethanol (B145695), often at elevated temperatures. nih.govgoogle.com For instance, the reaction of 4,7-dichloroquinoline with mono- or dialkyl amines has been used to synthesize a series of 4-aminoquinoline (B48711) derivatives. nih.gov A specific example is the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine by heating a mixture of 4,7-dichloroquinoline and N,N-dimethyl-propane-1,3-diamine. nih.gov

Acylation of the 4-amino group introduces an acyl moiety, forming an amide linkage. This can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. The reaction of an amine with an acyl chloride is a standard method for amide formation. nih.gov Similarly, acid anhydrides react with amines to yield amides. nih.gov While direct examples of acylation on 4-amino-5,7-dichloroquinoline are not extensively detailed in the reviewed literature, the general principles of amine acylation are applicable. For instance, the reaction of a primary amine with an acid chloride typically requires two equivalents of the amine, with the second equivalent acting as a base to neutralize the hydrogen chloride byproduct. nih.gov In the context of hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions, which protonate the amino group and prevent its acylation. nih.gov This principle could potentially be adapted for selective modifications elsewhere on the 4-amino-5,7-dichloroquinoline scaffold if desired.

Formation of Conjugates and Molecular Hybrids (e.g., with sulfonamides, triazoles, chalcones, cyclen)

The strategy of creating molecular hybrids by linking 4-amino-5,7-dichloroquinoline with other pharmacologically active moieties has been extensively explored to develop compounds with potentially enhanced or dual activities.

Sulfonamide Conjugates: Hybrids incorporating a sulfonamide moiety have been synthesized. mdpi.comwikipedia.org One approach involves the reaction of 4,7-dichloroquinoline with various sulfonamides in the presence of a catalyst like p-dodecylbenzenesulfonic acid (DBSA) in ethanol. wikipedia.org Another strategy involves a multi-step synthesis where a diaminoalkane-linked 4-amino-7-chloroquinoline is reacted with a sulfonyl chloride. mdpi.com

Triazole Conjugates: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prominent method for creating 1,2,3-triazole-linked hybrids. wikipedia.orgresearchgate.net In this approach, an azide-functionalized 4-amino-7-chloroquinoline derivative is reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst. wikipedia.orgresearchgate.net For example, 4-azido-7-chloroquinoline can be reacted with sulfonamide-based alkynes to generate sulfonamide-quinoline- mdpi.comwikipedia.orgresearchgate.net-triazole hybrids. wikipedia.org

Chalcone (B49325) Conjugates: Chalcones, known for their diverse biological activities, have been hybridized with the 4-aminoquinoline scaffold. nih.govmdpi.comresearchgate.netresearchgate.netsigmaaldrich.com A common synthetic route involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) (bearing the 4-amino-7-chloroquinoline moiety) with various aromatic aldehydes. nih.govsigmaaldrich.com For instance, 4-[(7-chloroquinolin-4-yl)amino]acetophenone can be condensed with different aldehydes to produce a range of chalcone hybrids. researchgate.netnih.gov

Cyclen Conjugates: While the reviewed literature provides extensive examples of conjugates with sulfonamides, triazoles, and chalcones, specific examples of the synthesis of 4-amino-5,7-dichloroquinoline directly conjugated with a cyclen (1,4,7,10-tetraazacyclododecane) macrocycle were not prominently found. However, the general reactivity of the 4-amino group suggests that such conjugates could be synthesized through standard alkylation or acylation procedures, for example, by reacting 4,7-dichloroquinoline with a mono-functionalized cyclen derivative.

Modifications of the Dichlorinated Quinoline Core

Beyond the 4-amino group, the dichlorinated quinoline ring itself presents opportunities for further functionalization, enabling the synthesis of more complex analogues.

Selective Functionalization at Other Ring Positions (e.g., C2, C8)

Direct functionalization of the quinoline core at positions other than C4 is challenging but can be achieved through specific strategies. The synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines has been reported, demonstrating that the quinoline ring can be modified prior to or after the introduction of the 4-amino side chain. For instance, magnesiation of 7-chloroquinolines using mixed lithium-magnesium reagents has been employed to generate intermediates that can react with various electrophiles to introduce functionality at different positions. nih.gov

A key strategy for regioselective functionalization involves the use of the quinoline N-oxide. The N-oxide group acts as a directing group, facilitating reactions at the C2 and C8 positions.

N-Oxidation and Subsequent Regioselective Functionalization

The formation of a quinoline N-oxide by treating the parent quinoline with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) is a powerful tool for activating the heterocyclic ring towards further reactions. This N-oxide can then direct functionalization to specific positions.

For example, Pd(II)-catalyzed C-H activation of quinoline N-oxides can lead to regioselective arylation at the C2 position. In other instances, under different catalytic conditions, arylation can be directed to the C8 position. Ruthenium-catalyzed deoxygenative C8-H arylation of quinoline N-oxides with arylboronic esters has been developed. Furthermore, rhodium and iridium catalytic systems have been used for the regioselective introduction of heteroatoms, such as iodine and amino groups, at the C8 position of quinoline N-oxides. A three-step synthesis starting from 4,7-dichloroquinoline involves N-oxidation, followed by C2-amidation, and finally a nucleophilic aromatic substitution at C4 to yield a functionalized product. This highlights the utility of N-oxidation in a sequential functionalization strategy.

Synthesis of Complex Analogues and Macrocyclic Adducts

The development of more complex analogues of 4-amino-5,7-dichloroquinoline extends to the synthesis of macrocyclic structures. While direct examples of macrocyclization involving 4-amino-5,7-dichloroquinoline as a building block were not found in the reviewed literature, general strategies for macrocycle synthesis can be considered. A reported approach for creating a tetrahydroquinoline-derived macrocyclic toolbox involves incorporating an amino acid-derived moiety into the macrocyclic skeleton. This strategy, which utilizes ring-closing metathesis, could potentially be adapted to incorporate the 4-amino-5,7-dichloroquinoline scaffold into a macrocyclic framework. This would likely involve preparing a linear precursor containing the quinoline unit and terminal alkenes, followed by a ring-closing metathesis reaction.

Stereochemical Control in Derivatization Processes

The introduction of chirality into derivatives of 4-amino-5,7-dichloroquinoline is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. While direct asymmetric derivatization of 4-amino-5,7-dichloroquinoline is not extensively documented in publicly available research, the principles of stereochemical control are well-established in organic synthesis and can be applied to this scaffold. Strategies for achieving stereochemical control in the derivatization of 4-aminoquinolines, including 4-amino-5,7-dichloroquinoline, primarily revolve around the use of chiral auxiliaries, asymmetric catalysis, and the introduction of chiral building blocks.

One common strategy involves the coupling of the 4-aminoquinoline core with enantiomerically pure side chains. This approach, while not controlling stereochemistry on the quinoline ring itself, introduces a chiral center into the final molecule, leading to the formation of diastereomers if another chiral center is present. Research into 4-aminoquinoline analogues as antimalarial agents has often employed this method by reacting 4,7-dichloroquinoline with chirally defined amino alcohols or diamines. This allows for the systematic evaluation of how the stereochemistry of the side chain affects biological activity.

More advanced methods focus on the direct asymmetric transformation of the quinoline scaffold. Asymmetric hydrogenation of the quinoline ring, for instance, can create stereocenters with high enantioselectivity. While not a direct derivatization of the 4-amino group, the resulting chiral tetrahydroquinolines can be valuable intermediates for further functionalization. For example, iridium-catalyzed asymmetric partial hydrogenation of quinolines bearing an ester group at the 3-position has been shown to produce chiral 1,4-dihydroquinolines with high enantiomeric excess (up to 99% ee). nih.gov This demonstrates the feasibility of establishing stereocenters on the quinoline ring system through catalytic methods.

Another approach involves the use of chiral derivatizing agents. A chiral agent, such as an enantiomerically pure acid chloride, can be reacted with the 4-amino group of 4-amino-5,7-dichloroquinoline to form a pair of diastereomers. These diastereomers can then be separated using standard techniques like chromatography. Subsequently, the chiral auxiliary can be cleaved to yield the enantiomerically enriched 4-amino derivative. For instance, a chiral derivatizing reagent synthesized from quinoline and L-proline has been used to create diastereomers of β-blockers for the purpose of enantioseparation. researchgate.net

Furthermore, the development of chiral catalysts for the functionalization of the quinoline ring at various positions is an active area of research. These catalysts can, in principle, be applied to derivatives of 4-amino-5,7-dichloroquinoline to introduce functionality in a stereocontrolled manner. For example, the use of chiral ligands in transition-metal-catalyzed C-H functionalization reactions allows for the enantioselective introduction of substituents at specific positions on the quinoline core. nih.govacs.orgrsc.org

The table below summarizes potential strategies for stereochemical control in the derivatization of 4-aminoquinolines, which are applicable to 4-amino-5,7-dichloroquinoline.

| Strategy | Description | Potential Outcome | Illustrative Precedent |

| Chiral Side Chain Incorporation | Reaction of 4,7-dichloroquinoline with an enantiomerically pure amine or alcohol. | Formation of a single diastereomer or a mixture of diastereomers if other chiral centers are present. | Synthesis of chiral chloroquine (B1663885) analogs using amino acids to generate chirally defined side chains. nih.gov |

| Asymmetric Hydrogenation | Catalytic hydrogenation of the quinoline ring using a chiral catalyst. | Creation of chiral centers in the tetrahydroquinoline backbone with high enantioselectivity. | Iridium-catalyzed asymmetric hydrogenation of 3-ethoxycarbonylquinolines to yield chiral 1,4-dihydroquinolines (up to 99% ee). nih.gov |

| Chiral Derivatizing Agents | Reaction with a chiral reagent to form separable diastereomers, followed by removal of the chiral auxiliary. | Resolution of a racemic mixture of a 4-aminoquinoline derivative. | Use of a quinoline-L-proline based chiral derivatizing reagent for the enantioseparation of β-blockers. researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to direct the enantioselective functionalization of the quinoline core. | Direct formation of an enantiomerically enriched functionalized quinoline derivative. | Axially chiral quinoline-2-carboxylic acid-Cu catalyst for enantioselective oxidative coupling reactions. nih.gov |

It is important to note that the effectiveness of these strategies for 4-amino-5,7-dichloroquinoline would need to be empirically determined. The electronic and steric effects of the chloro substituents at the 5- and 7-positions could influence the reactivity and the stereochemical outcome of these derivatization processes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies Pertaining to 4 Amino 5,7 Dichloroquinoline and Its Analogues

Influence of Halogen Substituents (Specifically 5,7-Dichloro) on Molecular Activity Profiles

The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of the biological activity of 4-aminoquinolines. The presence of an electron-withdrawing group at the 7-position, typically a chlorine atom, is a well-established requirement for potent antimalarial activity. youtube.comesr.ie This substitution pattern is believed to influence the pKa of the quinoline ring nitrogen, which is crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite. nih.gov

While direct studies on the 5,7-dichloro substitution pattern are scarce, a presentation on the SAR of 4-aminoquinolines explicitly states that halogen substitution at positions other than the 7-position typically leads to inactive compounds. youtube.com This suggests that the addition of a chlorine atom at the 5-position, in conjunction with the 7-chloro substituent, may have a complex effect on the molecule's activity profile. The combined electron-withdrawing effects of two chlorine atoms would further lower the pKa of the quinoline nitrogen and the tertiary amino nitrogen in the side chain, potentially impacting the molecule's ability to accumulate in the parasite's food vacuole. youtube.comnih.gov

Research on other 7-substituted 4-aminoquinolines has shown that replacing the 7-chloro group with other halogens like bromo or iodo can produce compounds with good antiplasmodial activity. Conversely, substitution with a fluoro group often leads to decreased activity. This highlights the delicate balance of electronic and steric factors that govern the interaction of the quinoline core with its biological target.

Table 1: General Influence of Halogen Substitution on the Activity of 4-Aminoquinolines

| Substitution Pattern | General Impact on Antimalarial Activity | Inferred Impact on 4-Amino-5,7-dichloroquinoline |

| 7-Chloro | Generally essential for high potency. youtube.comesr.ie | The 7-chloro group is expected to be a key contributor to activity. |

| Other 7-Halogens (Br, I) | Often retain or have comparable activity to 7-chloro derivatives. | The specific combination with a 5-chloro group is not well-documented. |

| 7-Fluoro | Typically less active than 7-chloro derivatives. | --- |

| Halogen at other positions | Generally leads to inactive compounds. youtube.com | The presence of the 5-chloro substituent may modulate activity in an uncharacterized manner, potentially reducing it based on general SAR principles. |

Role of the 4-Amino Moiety and its Side Chain Modifications in Ligand-Target Interactions

The 4-amino group and its appended side chain are fundamental to the biological activity of this class of compounds, playing a crucial role in both pharmacokinetics and pharmacodynamics. The basic amino side chain is essential for the accumulation of the drug in the acidic food vacuole of the parasite, a process known as pH trapping. esr.ie

Key structural features of the side chain that influence activity include:

Length of the Carbon Chain: The number of carbon atoms linking the 4-amino group to the terminal tertiary amine is a critical parameter. For many 4-aminoquinolines, a chain length of two to five carbons is considered optimal for activity. esr.ie

Terminal Amino Group: A tertiary amine at the end of the side chain is important for the basicity of the molecule, which contributes to its accumulation in the acidic food vacuole. youtube.com Modifications to this group, such as substitution with a hydroxyl group, have been shown to reduce toxicity. youtube.com

Incorporation of Aromatic Rings: The introduction of an aromatic ring into the side chain, as seen in amodiaquine, can reduce toxicity compared to a simple alkyl chain. youtube.com

In the context of 4-Amino-5,7-dichloroquinoline , while no specific studies on its side chain modifications are available, it is reasonable to infer that these general principles would apply. The nature of the side chain would be expected to significantly modulate the activity and toxicity of the parent compound. Studies on chirally defined side chain variants of 7-chloro-4-aminoquinoline have demonstrated that stereochemistry in the side chain can also play a role in overcoming drug resistance.

Topographical and Electronic Requirements for Activity in Dihalogenated 4-Aminoquinolines

Key topographical and electronic features include:

Planarity of the Quinoline Ring: The fused aromatic ring system provides a flat surface for π-π stacking interactions with the heme molecule.

Electron Distribution: The electron-withdrawing nature of the halogen substituents significantly alters the electron distribution across the quinoline ring system. This, in turn, influences the strength of the interaction with the target.

Basicity of the Side Chain: As previously mentioned, the basicity of the side chain, governed by the terminal amine, is crucial for accumulation at the site of action.

For 4-Amino-5,7-dichloroquinoline , the presence of two chlorine atoms would create a highly electron-deficient aromatic system. This could potentially enhance π-π stacking interactions with heme, but it could also alter the molecule's solubility and membrane permeability, which are also critical for activity. The precise balance of these electronic effects in the 5,7-dichloro arrangement has not been explicitly studied.

Computational and Ligand-Based QSAR Modeling for Activity Prediction

QSAR studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. asianpubs.org For 4-aminoquinolines, QSAR models have been developed to predict antimalarial activity based on various molecular descriptors. nih.govarabjchem.org

Commonly used descriptors in QSAR models for 4-aminoquinolines include:

Steric parameters (e.g., Molar Refractivity - MR): These describe the size and shape of the molecule. asianpubs.org

Hydrophobic parameters (e.g., log P): These quantify the lipophilicity of the compound, which affects its ability to cross cell membranes. asianpubs.org

Electronic parameters (e.g., Dipole Moment - DM): These describe the electronic distribution within the molecule. asianpubs.org

While no QSAR models have been specifically developed for a series of 4-Amino-5,7-dichloroquinoline analogues due to a lack of primary data, existing models for 7-chloro-4-aminoquinolines could potentially be used to predict the activity of such compounds. arabjchem.orgresearchgate.net However, the accuracy of such predictions would be uncertain without experimental validation. A QSAR study on 7-chloro-4-aminoquinoline derivatives found that descriptors like Average-ve potential, T_2_N_5, XcompDipole, and QMDipoleX were highly correlated with antimalarial activity. researchgate.net

Table 2: Representative Descriptors Used in QSAR Models of 4-Aminoquinolines

| Descriptor Type | Example Descriptor | Relevance to Activity |

| Electronic | Dipole Moment (DM) | Influences ligand-receptor interactions and solubility. asianpubs.org |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule and its fit within a binding site. asianpubs.org |

| Hydrophobic | log P | Affects membrane permeability and accumulation in lipidic environments. asianpubs.org |

| Topological | T_2_N_5 | Encodes information about the molecular graph and connectivity. researchgate.net |

Pharmacophore Elucidation for Enhanced Biological Efficacy

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For 4-aminoquinoline (B48711) antimalarials, the key pharmacophoric features are generally considered to be:

The Quinoline Ring System: Acts as a scaffold and is involved in π-π stacking interactions.

The 4-Amino Group: Serves as a linker to the side chain and is crucial for activity.

A Basic Amine in the Side Chain: Essential for pH trapping and accumulation in the parasite's food vacuole. esr.ie

An Electron-Withdrawing Group at the 7-Position: Modulates the electronic properties of the quinoline ring. youtube.com

Computational studies have been used to develop pharmacophore models for 4-aminoquinolines. nih.govplos.org These models can then be used in virtual screening campaigns to identify new compounds with potential activity. A pharmacophore model for 4-Amino-5,7-dichloroquinoline would likely include the core quinoline, the 4-amino group, and a basic side chain. The influence of the 5,7-dichloro substitution pattern on the precise geometry and electronic requirements of the pharmacophore remains to be elucidated through dedicated studies. Docking-guided 3D-QSAR studies on 4-aminoquinoline-1,3,5-triazines have highlighted the importance of specific residues in the target protein's binding site, suggesting that a successful pharmacophore model must account for these specific interactions. ugm.ac.id

Mechanistic Investigations at the Molecular and Biochemical Levels

Biochemical Pathway Modulation by 4-Amino-5,7-dichloroquinoline Derivatives

Derivatives of 4-aminoquinoline (B48711) are recognized for their capacity to modulate significant biochemical pathways, a key aspect of their therapeutic potential. One of the prominent pathways influenced by these compounds is autophagy. google.com Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.

Certain 4-aminoquinolines function as autophagy pathway inhibitors. google.com This inhibition is a crucial mechanism in various pathological contexts. For instance, in the context of bone diseases such as multiple myeloma, the modulation of autophagy is a therapeutic strategy. google.com The inhibition of this pathway can be combined with the modulation of other signaling systems, like the serotonin (B10506) pathway, to influence disease progression. google.com Research has pointed to the use of 4-aminoquinolines, in conjunction with serotonin modulators or tyrosine kinase inhibitors, to retard the progression from pre-cancerous states to malignant conditions like multiple myeloma. google.com

The table below summarizes the role of 4-aminoquinoline derivatives in pathway modulation:

| Modulated Pathway | Mechanism | Therapeutic Context | Associated Modulators |

| Autophagy | Inhibition | Bone Diseases (e.g., Multiple Myeloma) | Serotonin Modulators, Tyrosine Kinase Inhibitors |

Molecular Interactions with Biological Macromolecules (e.g., heme, enzymes)

The activity of 4-aminoquinolines is frequently attributed to their direct interaction with biological macromolecules. A classical example for the 4-aminoquinoline class is the interaction with heme within the malaria parasite, Plasmodium falciparum. While specific data for 4-Amino-5,7-dichloroquinoline is limited in the provided search results, the general mechanism for related compounds involves the inhibition of hemozoin formation. During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.

Furthermore, these compounds can interact with various enzymes. For example, their utility in combination with tyrosine kinase inhibitors suggests a potential interplay with phosphorylation-dependent signaling pathways. google.com

Cellular Uptake and Subcellular Localization Mechanisms (e.g., lysosomal and mitochondrial accumulation)

A defining characteristic of 4-aminoquinolines is their ability to be taken up by cells and accumulate in specific acidic organelles, such as lysosomes. This phenomenon, known as lysosomotropism, is driven by the chemical nature of the compounds. As weak bases, 4-aminoquinolines can diffuse across cellular membranes in their uncharged state. Once inside the acidic environment of the lysosome (pH 4.5-5.0), they become protonated. This charged form is unable to readily diffuse back across the lysosomal membrane, leading to its accumulation within the organelle. This accumulation can disrupt lysosomal function, including the autophagy process, which culminates in the fusion of autophagosomes with lysosomes.

Elucidation of Molecular Targets within Pathogenic Systems

Within pathogenic systems, the molecular targets of 4-aminoquinolines are diverse. As established for antimalarial quinolines, a primary target is the heme detoxification pathway in Plasmodium. The inhibition of hemozoin biocrystallization remains a cornerstone of their antimalarial activity.

In the context of other diseases, such as those involving bone remodeling, the molecular targeting becomes more complex. The modulation of the autophagy pathway points to key regulatory proteins within this cascade as potential targets. google.com The combined therapeutic approach with tyrosine kinase inhibitors also suggests that components of cellular signaling pathways regulated by these enzymes could be direct or indirect targets of 4-aminoquinoline action. google.com

Role of Protonation State in Molecular Recognition and Biological Activity

The protonation state of 4-aminoquinolines is fundamental to their biological activity and molecular recognition. The quinoline (B57606) ring system contains a nitrogen atom that can be protonated, and the basicity of this nitrogen is a key determinant of the compound's behavior.

As mentioned, the ability to become protonated in acidic compartments is the basis for lysosomotropism and the subsequent disruption of lysosomal function and autophagy. This accumulation is a direct consequence of the compound's pKa relative to the pH of the subcellular organelle. The protonated, charged state is crucial for trapping the molecule inside the lysosome. This mechanism is central to its role as an autophagy inhibitor.

Computational and Theoretical Chemistry Analyses of 4 Amino 5,7 Dichloroquinoline

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock, Semi-empirical Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 4-Amino-5,7-dichloroquinoline. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical approaches are used to model the electronic structure and predict various molecular properties.

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying quinoline (B57606) derivatives. researchgate.net These calculations typically involve geometry optimization, where the molecule's lowest energy structure is determined. For this process, basis sets such as 6-311++G(d,p) are commonly employed to provide a flexible description of the electron distribution. researchgate.net While specific calculations for 4-Amino-5,7-dichloroquinoline are not extensively published, the methodologies are well-established from studies on analogous compounds. researchgate.netnih.gov The process begins with defining an initial geometry, which is then iteratively adjusted to minimize the electronic energy, yielding a stable, optimized conformation.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov For quinoline derivatives, the HOMO is often distributed over the electron-rich regions, such as the benzene (B151609) ring and the amino group, while the LUMO is typically localized on the electron-deficient pyridine (B92270) ring.

The analysis of these orbitals helps in understanding charge transfer interactions within the molecule. While specific energy values for 4-Amino-5,7-dichloroquinoline require dedicated DFT calculations, studies on similar structures, such as other chloro- and amino-substituted quinolines, provide a basis for estimation. nih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Represents the ability to accept an electron. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Ionization Potential | The energy required to remove an electron from a molecule. Related to HOMO energy. | DFT, Hartree-Fock |

| Electron Affinity | The energy released when an electron is added to a molecule. Related to LUMO energy. | DFT, Hartree-Fock |

Electrostatic Potential Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For 4-Amino-5,7-dichloroquinoline, such regions would be expected around the nitrogen atom of the quinoline ring and the amino group.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amino group.

Green regions represent neutral or near-zero potential.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Docking

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov For a molecule like 4-Amino-5,7-dichloroquinoline, MD simulations can provide insights into its conformational flexibility, stability, and interactions with biological macromolecules such as proteins or DNA. nih.govnih.gov

The process involves solving Newton's equations of motion for the atoms in the system, using a force field (like GROMOS or CHARMM) to describe the interatomic forces. nih.gov This simulation generates a trajectory of atomic positions and velocities, revealing how the molecule behaves in different environments, such as in a solvent or bound to a receptor.

Ligand-Target Docking is a complementary technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor's binding site. nih.gov This is particularly relevant in drug discovery. For 4-Amino-5,7-dichloroquinoline, docking studies could identify potential protein targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. The stability of such a docked complex is often further validated using MD simulations to observe the dynamic stability of the interactions over time. researchgate.netresearchgate.net

Solvation Effects and Thermodynamic Considerations in Computational Models

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models account for solvation effects using either explicit or implicit methods.

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method is computationally intensive but provides a detailed picture of solute-solvent interactions.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective for calculating thermodynamic properties in solution. nih.gov

Thermodynamic parameters like solvation free energy, enthalpy, and entropy can be calculated to understand the molecule's solubility and stability in different solvents. nih.gov These calculations are crucial for predicting how 4-Amino-5,7-dichloroquinoline would behave in a biological, aqueous environment.

Vibrational Spectroscopy (FT-IR, Raman) Analysis and Theoretical Predictions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations, particularly DFT, are highly effective in predicting and helping to assign these vibrational spectra. nih.gov

By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. nih.gov For 4-Amino-5,7-dichloroquinoline, characteristic vibrational modes would include N-H stretching and bending from the amino group, C-Cl stretching, and various stretching and bending modes of the quinoline ring system. tubitak.gov.trresearchgate.net

Table 2: Predicted Vibrational Frequencies for 4-Amino-5,7-dichloroquinoline (by analogy to similar compounds)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Region | Notes |

|---|---|---|---|

| N-H Asymmetric/Symmetric Stretching | 3300 - 3500 | FT-IR, Raman | Characteristic of the primary amino group. |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, Raman | Vibrations of the C-H bonds on the quinoline ring. |

| C=N, C=C Ring Stretching | 1500 - 1650 | FT-IR, Raman | Skeletal vibrations of the quinoline ring system. |

| NH₂ Scissoring (Bending) | 1590 - 1650 | FT-IR | Deformation of the amino group. |

| C-N Stretching | 1250 - 1350 | FT-IR, Raman | Stretching of the bond connecting the amino group to the ring. |

Note: These are expected ranges based on data from similar amino- and chloro-substituted quinolines and pyridines. Actual values require specific experimental measurement or calculation. nih.govtubitak.gov.trresearchgate.net

Advanced Spectroscopic Characterization Techniques and Structural Elucidation (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques are essential for confirming the structure of synthesized compounds like 4-Amino-5,7-dichloroquinoline. Theoretical calculations can aid in the interpretation of these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Theoretical methods can predict NMR chemical shifts, which, when compared to experimental data, can confirm structural assignments. nih.govresearchgate.net For 4-Amino-5,7-dichloroquinoline, one would expect distinct signals for the protons on the quinoline ring and the amino group in the ¹H NMR spectrum. The ¹³C NMR would show signals for each unique carbon atom, with the positions influenced by the electronegative chlorine and nitrogen atoms.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. The mass spectrum of 4-Amino-5,7-dichloroquinoline would show a molecular ion peak corresponding to its molecular formula (C₉H₆Cl₂N₂). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms or parts of the quinoline ring structure.

Advanced Applications in Chemical Biology and Drug Design Utilizing the 4 Amino 5,7 Dichloroquinoline Scaffold

Development of Novel Chemical Entities with Tuned Biological Activities

The 4-amino-5,7-dichloroquinoline core serves as a versatile template for generating novel molecules with tailored biological functions. Synthetic chemists modify this scaffold primarily at the 4-amino position to create libraries of compounds for screening against various therapeutic targets.

A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position of a dichloroquinoline precursor is displaced by a primary or secondary amine. nih.gov For instance, 4,7-dichloroquinoline (B193633) is a widely used precursor for creating a diverse range of 4-aminoquinoline (B48711) derivatives. nih.govwikipedia.orgdurham.ac.uk This reaction can be carried out under conventional heating, or accelerated using microwave or ultrasound irradiation, often in solvents like DMSO, which can lead to high yields in shorter reaction times. nih.govfrontiersin.org

Researchers have systematically varied the side chain attached to the 4-amino group to modulate physicochemical properties and biological activity. Modifications include altering the length, branching, basicity, and lipophilicity of the side chain. nih.govucsf.edu For example, introducing bulky, basic, and lipophilic bicyclic rings like the quinolizidine (B1214090) ring has been shown to be an effective strategy. mdpi.com Another approach involves creating hybrid molecules by linking the 4-aminoquinoline scaffold to other pharmacophores, such as benzimidazole (B57391), to generate compounds with potential anticancer activity. mdpi.com This molecular hybridization can lead to compounds with enhanced potency and the ability to overcome drug resistance mechanisms. mdpi.com

The goal of these synthetic efforts is to fine-tune the molecule's interaction with its biological target. Structurally simplified analogs of more complex molecules have been designed to improve properties like ligand efficiency while maintaining or exceeding inhibitory potency. nih.gov These studies have produced new chemical entities with significant activity against protozoan parasites and as inhibitors of enzymes like the botulinum neurotoxin serotype A light chain. nih.gov

Table 1: Examples of Synthesized 4-Aminoquinoline Derivatives and Their Biological Focus

| Precursor | Synthetic Strategy | Modification | Biological Target/Activity |

| 4,7-Dichloroquinoline | Nucleophilic Aromatic Substitution | Addition of various N,N-diethyldiaminoalkanes | Antimalarial (activity against chloroquine-resistant P. falciparum) nih.gov |

| 4,7-Dichloroquinoline | Nucleophilic Aromatic Substitution | Attachment of a pyrrolizidinylmethyl side chain | Antimalarial (activity against P. falciparum and P. vivax) mdpi.com |

| 4,7-Dichloroquinoline | Condensation and Cyclization | Hybridization with a benzimidazole moiety via different linkers | Anticancer (antiproliferative activity against various tumor cell lines) mdpi.com |

| Substituted Anilines | Cyclocondensation (modified Price and Roberts method) | Synthesis of quinoline (B57606) rings with diverse substitutions at C5, C6, C7, and C8 | Antimalarial (probing effects of ring substitution on drug resistance) ucsf.edu |

| 4,7-Dichloroquinoline | Amination and further coupling | Introduction of branched, polyamine side chains | Antimalarial (overcoming chloroquine (B1663885) resistance) nih.gov |

Design of Specific Receptor Agonists and Antagonists (e.g., Toll-like Receptors)

The 4-aminoquinoline scaffold and its derivatives, particularly imidazoquinolines, are recognized for their ability to modulate the innate immune system by interacting with Toll-like Receptors (TLRs), specifically TLR7 and TLR8. nih.govfrontiersin.orgnih.gov These receptors are critical in recognizing pathogen-associated molecular patterns and triggering an immune response, making them key targets for developing treatments for infectious diseases, cancer, and autoimmune disorders. nih.gov

The design of specific TLR agonists and antagonists is a nuanced process, as minor structural changes can completely switch a molecule's function from activating (agonist) to inhibiting (antagonist). nih.gov Research on imidazoquinolines, a class of compounds structurally related to 4-aminoquinolines, demonstrates this principle. Studies have shown that the conformation of the TLR7 and TLR8 dimeric receptor complex is highly sensitive to steric perturbations in the ligand-binding pocket. nih.gov

For example, modifications to the C2-alkyl group of an imidazoquinoline agonist can convert it into a competitive antagonist for both TLR7 and TLR8. nih.gov The activity of these molecules is directly correlated to how the C2-alkyl substitution projects into a hydrophobic pocket at the dimer interface of the receptor. nih.gov This structural sensitivity highlights a key strategy for drug design: creating agonist/antagonist pairs from the same chemical scaffold. Such pairs are invaluable tools for studying receptor function and developing immunomodulatory drugs with highly specific effects. While much of the detailed work has been on the imidazoquinoline core, the foundational 4-aminoquinoline structure is a key component of these molecules and a starting point for the design of novel TLR modulators. frontiersin.org

Strategies for Addressing Molecular Resistance Mechanisms at the Scaffold Level

The emergence of drug resistance, particularly in the context of malaria, has been a major driver for the development of new 4-aminoquinoline derivatives. nih.govasm.org Chloroquine (a 7-chloro-4-aminoquinoline) resistance in Plasmodium falciparum is a well-documented problem that has compromised its efficacy. nih.govnih.gov Research has focused on modifying the 4-aminoquinoline scaffold to create analogs that can circumvent these resistance mechanisms.

The primary strategies employed at the scaffold level involve systematic variation of the side chain attached to the 4-amino group:

Altering Side Chain Geometry and Basicity: It is widely accepted that the basic side chain is crucial for the accumulation of 4-aminoquinolines in the acidic food vacuole of the parasite. nih.gov However, resistance mechanisms can interfere with this accumulation. To counter this, researchers have synthesized derivatives with increasingly basic side chains by incorporating multiple amino groups. nih.gov Furthermore, introducing branched tethers between amino functions can enhance the molecule's stability and activity against resistant strains. nih.gov

Increasing Steric Hindrance: One proposed resistance mechanism involves the parasite's ability to metabolize the drug. Replacing metabolically unstable terminal groups, such as the diethylamino group in chloroquine, with bulkier or conformationally rigid groups can protect the molecule from degradation. nih.govasm.org For example, the incorporation of a bulky, strongly basic, and lipophilic bicyclic quinolizidine ring was shown to overcome resistance by preventing metabolic oxidative dealkylation. mdpi.com

Modifying the Quinoline Ring: While most efforts have focused on the side chain, some studies have explored the effect of substitutions on the quinoline ring itself. ucsf.edu Creating derivatives with substitutions at positions other than the standard C7 position can alter the molecule's electronic properties, pKa, and lipophilicity, which may impact its ability to evade resistance mechanisms. ucsf.edu

These rational design approaches have led to the identification of novel 4-aminoquinoline derivatives that retain high potency against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. nih.govnih.gov

Exploration as Chemical Probes for Elucidating Biochemical Pathways

Beyond their direct therapeutic applications, 4-aminoquinoline derivatives are valuable as chemical probes for studying and elucidating complex biochemical pathways. Their distinct chemical properties allow them to interact with and report on specific cellular environments and processes.

A key feature of the 4-aminoquinoline scaffold is its ability to accumulate in acidic cellular compartments, such as lysosomes in mammalian cells and the digestive vacuole in malaria parasites. nih.govfrontiersin.org This property makes them effective probes for studying processes within these organelles. For instance, in malaria research, 4-aminoquinolines are used to investigate the parasite's heme detoxification pathway. These compounds are known to inhibit the formation of hemozoin (the malaria pigment) by forming a complex with ferric protoporphyrin IX (heme), leading to a buildup of toxic free heme that kills the parasite. nih.govnih.govnih.gov By using these molecules, researchers can probe the kinetics and inhibition of hemozoin crystallization and other potential heme degradation pathways. nih.gov

Furthermore, the 4-amino-5,7-dichloroquinoline scaffold can be incorporated into more complex molecules designed to inhibit specific enzymes. These inhibitors then become tools to probe the function of those enzymes within cellular pathways. For example, 4-amino-7-chloroquinoline-based compounds have been identified as potent inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a metalloprotease. nih.gov These inhibitors can be used to study the enzyme's role in neurotransmitter release and to develop potential countermeasures. The development of structurally simplified yet highly potent analogs enhances their utility as probes by providing a clearer structure-activity relationship and reducing off-target effects. nih.gov

Future Directions and Emerging Research Avenues for 4 Amino 5,7 Dichloroquinoline

Integration of Artificial Intelligence and Machine Learning in Dihaloaminoquinoline Discovery

The landscape of drug discovery is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties. For dihaloaminoquinolines like 4-Amino-5,7-dichloroquinoline, AI and ML can be instrumental in several key areas.

Predictive Modeling for Bioactivity: Machine learning models, particularly deep learning algorithms, are being developed to predict the biological activity of aminoquinoline compounds. nih.gov By training these models on large datasets of known quinoline (B57606) derivatives and their corresponding activities, researchers can create predictive tools to screen virtual libraries of novel compounds, including various substituted dihaloaminoquinolines. These models can help identify candidates with a higher probability of success, thereby reducing the time and cost associated with traditional high-throughput screening. For instance, Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to 4-aminoquinolinyl analogs to predict their anti-malarial activity. ajol.info

Generative Models for Novel Scaffolds: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with desired properties. nih.gov By providing the model with the structural features of effective dihaloaminoquinolines, it can generate novel derivatives of 4-Amino-5,7-dichloroquinoline that are optimized for specific biological targets. This approach has already shown promise in generating novel quinoline scaffolds for drug discovery. mdpi.com

AI-Powered Synthesis Prediction: AI is also being used to predict optimal synthetic routes for complex molecules. nih.govresearchgate.net By analyzing vast databases of chemical reactions, AI algorithms can suggest the most efficient and cost-effective pathways for synthesizing 4-Amino-5,7-dichloroquinoline and its derivatives. This can significantly streamline the chemical synthesis process, making these compounds more accessible for further research.

Table 1: Application of AI/ML in Dihaloaminoquinoline Research

| AI/ML Application | Description | Potential Impact on 4-Amino-5,7-dichloroquinoline Research |

| Bioactivity Prediction | Using algorithms to predict the therapeutic activity of compounds against specific targets. | Rapidly screen virtual libraries to identify promising derivatives for synthesis and testing. |

| Generative Models | AI creates novel molecular structures with desired properties. | Design of new 4-Amino-5,7-dichloroquinoline analogs with enhanced efficacy and selectivity. |

| Synthesis Pathway Optimization | AI predicts the most efficient and sustainable chemical synthesis routes. | Accelerate the production of the compound and its derivatives for research and development. |

| Target Identification | Analyzing biological data to propose novel therapeutic targets for a given compound. | Uncover new potential applications for 4-Amino-5,7-dichloroquinoline beyond its traditional uses. |

Sustainable Synthesis and Green Chemistry Approaches for Production

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. Green chemistry principles are being applied to the synthesis of quinoline derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. iipseries.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The synthesis of 4-aminoquinoline (B48711) derivatives, including halogenated analogs, has been successfully achieved using microwave-assisted protocols. nih.govresearchgate.net This technique holds significant promise for the efficient and sustainable production of 4-Amino-5,7-dichloroquinoline.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry approach that can enhance reaction rates and yields. rsc.orgrsc.orgnih.govnih.gov Ultrasound-assisted synthesis has been effectively used for preparing various quinoline derivatives, offering a more energy-efficient and environmentally benign alternative to traditional methods. rsc.orgrsc.orgnih.govnih.gov

Solvent-Free and Water-Based Reactions: A key goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Researchers are exploring solvent-free reaction conditions or the use of water as a benign solvent for the synthesis of quinolines. nih.govorganic-chemistry.org These approaches not only reduce the environmental impact but can also simplify the purification process.

Table 2: Green Synthesis Approaches for Dihaloaminoquinolines

| Green Chemistry Technique | Principle | Advantages for 4-Amino-5,7-dichloroquinoline Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Faster reaction times, higher yields, and reduced side products. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Increased reaction rates, improved yields, and milder reaction conditions. rsc.orgrsc.orgnih.govnih.gov |

| Solvent-Free Reactions | Reactions are conducted without a solvent. | Reduced waste, lower environmental impact, and simplified product isolation. |

| Aqueous Media Synthesis | Uses water as the reaction solvent. | Environmentally benign, low cost, and enhanced safety. nih.gov |

Expanding the Scope of Biological Targets and Novel Therapeutic Applications

While 4-aminoquinolines are historically known for their antimalarial properties, recent research has unveiled their potential in treating a much broader range of diseases. ijpsr.comnih.gov The unique chemical structure of 4-Amino-5,7-dichloroquinoline suggests that it too could be a versatile scaffold for developing drugs against various biological targets.

Anticancer Activity: Numerous studies have demonstrated the anticancer potential of 4-aminoquinoline derivatives. mdpi.com They have been shown to inhibit tumor growth, induce apoptosis, and overcome drug resistance in various cancer cell lines. The specific mechanisms of action are still under investigation but may involve the inhibition of topoisomerase enzymes and the disruption of lysosomal function. nih.gov Hybrid molecules incorporating the 7-chloroquinoline (B30040) moiety have shown promise as inhibitors of cancer cell growth. mdpi.com

Neurodegenerative Diseases: Emerging evidence suggests that 4-aminoquinoline derivatives could be repurposed for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. mdpi.com Some analogs have been found to exhibit cholinesterase inhibitory activity, which is a key therapeutic strategy for Alzheimer's. Furthermore, certain 4-amino-7-chloroquinoline derivatives have been identified as potential neuroprotective agents for Parkinson's disease.

Antiviral and Antimicrobial Applications: The 4,7-dichloroquinoline (B193633) scaffold has been investigated for its antiviral and antimicrobial properties. researchgate.net Derivatives have shown activity against various viruses and bacteria, indicating the potential for developing new anti-infective agents based on the 4-Amino-5,7-dichloroquinoline structure.

Table 3: Potential Therapeutic Applications of 4-Amino-5,7-dichloroquinoline Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale for Investigation |

| Oncology | Topoisomerases, Lysosomes, Kinases | 4-aminoquinolines have shown broad anticancer activity and the ability to overcome drug resistance. mdpi.comnih.gov |

| Neurodegeneration | Cholinesterases, Neuronal signaling pathways | Analogs have demonstrated neuroprotective and cholinesterase-inhibiting properties. mdpi.com |

| Infectious Diseases | Viral proteases, Bacterial DNA gyrase | The quinoline scaffold is a known pharmacophore in anti-infective drug discovery. researchgate.net |

| Inflammatory Disorders | Cytokine signaling pathways | Chloroquine (B1663885) and hydroxychloroquine (B89500) are used to treat inflammatory conditions like rheumatoid arthritis and lupus. |

Development of Advanced Analytical and Characterization Methodologies for Derivatives

As new derivatives of 4-Amino-5,7-dichloroquinoline are synthesized and investigated, the development of advanced analytical and characterization techniques will be crucial for ensuring their purity, identity, and structural integrity.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) and Orbitrap mass spectrometry, provide highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. mdpi.com Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of these molecules, providing valuable structural information.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are powerful tools for the complete structural elucidation of complex molecules like quinoline derivatives. researchgate.net These methods help in assigning the signals of all protons and carbons in the molecule, confirming its connectivity. While specific NMR data for 4-Amino-5,7-dichloroquinoline is not readily available, data for the related 4,7-dichloroquinoline can serve as a reference. nist.gov

Chromatographic Methods for Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical compounds. nih.gov The development of specific and sensitive HPLC methods is necessary to separate and quantify 4-Amino-5,7-dichloroquinoline from its starting materials, byproducts, and any potential isomers. Chiral HPLC methods can also be developed to separate enantiomers if the synthesized derivatives are chiral. oup.com

Table 4: Analytical Techniques for the Characterization of 4-Amino-5,7-dichloroquinoline Derivatives

| Analytical Technique | Information Provided | Importance in Research and Development |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the identity of the synthesized compound. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Helps in structure elucidation and identification of metabolites. |

| 2D NMR Spectroscopy (COSY, HMQC, etc.) | Detailed structural connectivity of the molecule. | Unambiguously confirms the chemical structure. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Ensures the quality and consistency of the compound for biological testing. nih.gov |

| X-ray Crystallography | Three-dimensional molecular structure. | Provides definitive proof of structure and stereochemistry. |

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-5,7-dichloroquinoline?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of 5,7-dichloroquinoline derivatives. A common method involves reacting 4,7-dichloroquinoline (precursor) with ammonia or primary amines under reflux in polar aprotic solvents (e.g., ethanol, methanol) . For instance:

- Step 1 : React 4,7-dichloroquinoline with ammonia in ethanol at 80–100°C for 6–12 hours.

- Step 2 : Purify the product via column chromatography (e.g., petroleum ether/ethyl acetate) to isolate 4-Amino-5,7-dichloroquinoline.

Key parameters include temperature control, stoichiometric excess of amine, and solvent polarity to optimize substitution at the 4-position .

Q. How is 4-Amino-5,7-dichloroquinoline characterized for purity and structural confirmation?

- Chromatography : Reverse-phase HPLC with C18 columns (e.g., 99% purity threshold) .

- Spectroscopy :

- X-ray crystallography : To resolve planar quinoline ring geometry and substituent positions (e.g., r.m.s. deviation <0.03 Å) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitution in 4,7-dichloroquinoline derivatives?

Regioselectivity at the 4- vs. 7-position is controlled by:

- Electronic effects : The 4-position is more electron-deficient due to the quinoline ring’s electron-withdrawing nature, favoring substitution .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, accelerating 4-substitution.

- Temperature : Higher temperatures (>100°C) may lead to competing 7-position substitution, reducing yield .

Experimental optimization using Design of Experiments (DoE) is recommended to balance these factors .

Q. What strategies mitigate competing side reactions during the synthesis of 4-Amino-5,7-dichloroquinoline derivatives?

- Protecting groups : Temporarily block reactive sites (e.g., 7-Cl) to prevent unwanted substitutions.

- Catalysis : Use Lewis acids (e.g., CuI) to accelerate SNAr while suppressing elimination byproducts .

- Workflow : Monitor reactions via TLC or in situ IR to detect intermediates and adjust conditions dynamically .

Q. How can substituent modifications at the 4-amino group enhance biological activity?

Q. What in vitro assays are suitable for evaluating the antimalarial efficacy of 4-Amino-5,7-dichloroquinoline derivatives?

Q. How do structural variations in 4-Amino-5,7-dichloroquinoline derivatives affect metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products